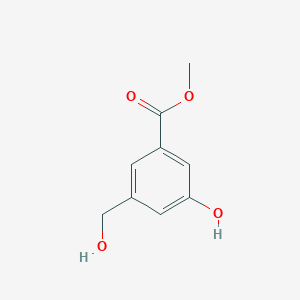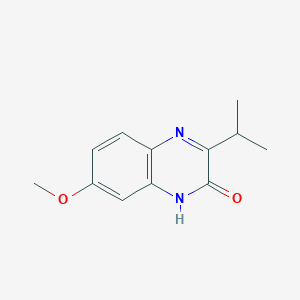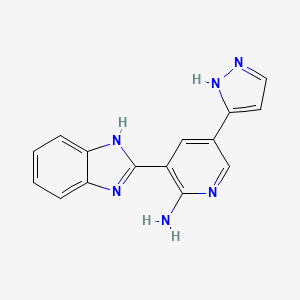
Phenyl 6-(2-(tert-butyldimethylsilyloxy)ethyl)pyridin-3-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl N-[6-[2-[tert-butyl(dimethyl)silyl]oxyethyl]pyridin-3-yl]carbamate is a complex organic compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This particular compound features a phenyl group, a pyridine ring, and a tert-butyl(dimethyl)silyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl N-[6-[2-[tert-butyl(dimethyl)silyl]oxyethyl]pyridin-3-yl]carbamate typically involves multiple steps. One common method includes the protection of the hydroxyl group with a tert-butyl(dimethyl)silyl group, followed by the formation of the carbamate linkage. The reaction conditions often involve the use of reagents such as tert-butyldimethylsilyl chloride (TBDMS-Cl) and a base like imidazole or triethylamine to facilitate the protection step . The carbamate formation can be achieved using phenyl chloroformate and an appropriate amine under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Phenyl N-[6-[2-[tert-butyl(dimethyl)silyl]oxyethyl]pyridin-3-yl]carbamate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: NaH, KOtBu
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
Phenyl N-[6-[2-[tert-butyl(dimethyl)silyl]oxyethyl]pyridin-3-yl]carbamate has several scientific research applications:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for potential therapeutic applications due to its stability and reactivity.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of phenyl N-[6-[2-[tert-butyl(dimethyl)silyl]oxyethyl]pyridin-3-yl]carbamate involves its ability to act as a protecting group for amines. The tert-butyl(dimethyl)silyl group provides steric hindrance, preventing unwanted reactions at the protected site. The carbamate linkage can be cleaved under specific conditions, releasing the free amine for further reactions . This mechanism is crucial in peptide synthesis and other organic transformations.
Comparison with Similar Compounds
Similar Compounds
tert-Butyloxycarbonyl (Boc) Carbamate: Another widely used protecting group for amines, removed under acidic conditions.
Carboxybenzyl (Cbz) Carbamate: Used in peptide synthesis, removed by catalytic hydrogenation.
Fluorenylmethoxycarbonyl (Fmoc) Carbamate: Removed under basic conditions, commonly used in solid-phase peptide synthesis.
Uniqueness
Phenyl N-[6-[2-[tert-butyl(dimethyl)silyl]oxyethyl]pyridin-3-yl]carbamate is unique due to its combination of a silyl protecting group and a carbamate linkage. This dual functionality provides enhanced stability and selectivity in various chemical reactions, making it a valuable tool in synthetic chemistry .
Properties
Molecular Formula |
C20H28N2O3Si |
|---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
phenyl N-[6-[2-[tert-butyl(dimethyl)silyl]oxyethyl]pyridin-3-yl]carbamate |
InChI |
InChI=1S/C20H28N2O3Si/c1-20(2,3)26(4,5)24-14-13-16-11-12-17(15-21-16)22-19(23)25-18-9-7-6-8-10-18/h6-12,15H,13-14H2,1-5H3,(H,22,23) |
InChI Key |
HRFDWYULMFYTFD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCC1=NC=C(C=C1)NC(=O)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,4-Dichloro-2-[(2-chloroprop-2-en-1-yl)oxy]benzene](/img/structure/B13874581.png)



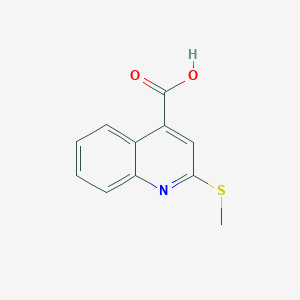
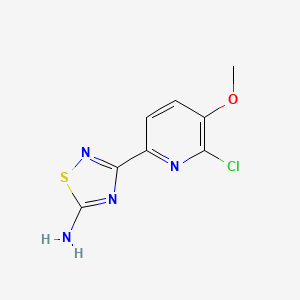
![N-[[3-(chloromethyl)phenyl]methyl]acetamide](/img/structure/B13874602.png)
![Ethyl 2-[(2-thienylcarbonyl)amino]-1-cyclohexene-1-carboxylate](/img/structure/B13874614.png)
![5-Bromo-3-[(3,4-dimethylphenyl)methyl]pyrimidin-4-one](/img/structure/B13874621.png)

